molecular formula C14H9N B117066 9H-fluorene-4-carbonitrile CAS No. 141606-44-2

9H-fluorene-4-carbonitrile

Cat. No.: B117066
CAS No.: 141606-44-2
M. Wt: 191.23 g/mol
InChI Key: BBMULSUBOPFDIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Fluorene-Based Organic Frameworks in Contemporary Chemistry

Fluorene-based organic frameworks are a class of materials that have garnered considerable interest in modern chemistry due to their exceptional properties and versatile applications. The fluorene (B118485) moiety itself offers a rigid and planar bicyclic aromatic structure, which provides a robust and thermally stable backbone for larger molecular architectures. mdpi.com This inherent stability is a crucial attribute for materials intended for use in electronic devices. mdpi.com

One of the most notable features of fluorene derivatives is their high photoluminescence quantum yield, making them excellent candidates for light-emitting applications. mdpi.com This property, combined with their good charge transport characteristics, has led to their widespread investigation for use in organic light-emitting diodes (OLEDs) and other organic electronic devices. mdpi.commdpi.com

Furthermore, the structure of fluorene allows for chemical modifications at various positions, enabling chemists to fine-tune the electronic and physical properties of the resulting materials. mdpi.com This adaptability has been exploited to create a diverse range of fluorene-based compounds with applications spanning from organic electronics to the development of porous organic frameworks (POFs). mdpi.comnih.gov These POFs, constructed from fluorene-based building blocks, exhibit high surface areas and ordered porous structures, making them suitable for applications such as gas storage and separation. acs.orgbohrium.com For instance, a fluorene-based covalent organic framework (COF) demonstrated high thermal stability and a significant surface area, which was beneficial for thermoelectric applications after doping. acs.orgbohrium.com

The Indispensable Role of the Nitrile Functional Group in Fluorene Derivatives

The introduction of a nitrile (-CN) functional group onto the fluorene scaffold, as seen in 9H-fluorene-4-carbonitrile, plays a pivotal role in modulating the molecule's properties and reactivity. The nitrile group is strongly electron-withdrawing, which significantly influences the electronic landscape of the fluorene system. This electronic perturbation can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the compound's absorption, emission, and charge transport characteristics. mdpi.com

The presence of the nitrile group can shift the electron density within the molecule, which can be a critical factor in the design of materials for specific electronic applications. mdpi.com For example, in the context of OLEDs, the nitrile group can help in balancing electron and hole injection and transport, leading to more efficient devices.

Beyond its electronic influence, the nitrile group serves as a versatile synthetic handle. It can be readily converted into other functional groups, such as amines, carboxylic acids, or tetrazoles, providing a gateway to a wide array of more complex fluorene derivatives. nsf.gov This synthetic accessibility makes nitrile-functionalized fluorenes valuable intermediates in the synthesis of pharmaceuticals and advanced materials. ontosight.ai The reactivity of the nitrile group also makes it a potential candidate for use in drug development and medicinal chemistry. solubilityofthings.com

Moreover, the linear and rigid nature of the nitrile group can influence the intermolecular packing of fluorene derivatives in the solid state. These packing motifs can have a profound impact on the bulk properties of the material, including charge mobility and photophysical behavior. nih.gov

Current Research Landscape and Future Trajectories for this compound

The current research landscape for this compound and its derivatives is vibrant and expanding, with a primary focus on its application in organic electronics. solubilityofthings.com Scientists are actively exploring its use as a building block for the synthesis of novel materials for OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). solubilityofthings.com The unique combination of the fluorene core's high luminescence and the nitrile group's electronic properties makes these compounds particularly attractive for creating efficient and stable blue-light emitters, which remain a significant challenge in OLED technology. mdpi.com

Researchers are also investigating the role of this compound in the development of thermally activated delayed fluorescence (TADF) materials. researchgate.net By carefully designing molecules that incorporate this fluorene derivative, it is possible to achieve efficient harvesting of both singlet and triplet excitons, leading to high internal quantum efficiencies in OLEDs. researchgate.net

Future research is expected to delve deeper into the synthesis of more complex architectures based on this compound. This includes the development of polymers and dendrimers that can harness the properties of the monomeric unit on a larger scale. Additionally, the exploration of this compound in the realm of sensing and bio-imaging is a promising avenue, given the fluorescent nature of the fluorene core. solubilityofthings.com The synthesis of novel fluorene-functionalized nanoporous silica (B1680970) has already demonstrated potential for luminescence-based sensing in acidic media.

Further studies are also likely to focus on establishing detailed structure-property relationships. By systematically modifying the fluorene core and exploring different substitution patterns of the nitrile group, researchers aim to gain a more profound understanding of how molecular structure dictates material performance. This fundamental knowledge will be crucial for the rational design of next-generation organic electronic materials based on this compound.

PropertyValue
Molecular FormulaC14H9N
Molecular Weight191.23 g/mol
Melting Point150-152 °C
AppearanceYellow crystalline solid
SolubilitySoluble in organic solvents, insoluble in water

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluorene-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N/c15-9-12-6-3-5-11-8-10-4-1-2-7-13(10)14(11)12/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMULSUBOPFDIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)C#N)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60369266
Record name 9H-fluorene-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141606-44-2
Record name 9H-fluorene-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60369266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 9h Fluorene 4 Carbonitrile and Its Congeners

Direct Cyanation Strategies

Direct cyanation methods offer an efficient route to 9H-fluorene-4-carbonitrile by directly installing a cyano group onto the aromatic ring. These strategies often involve the substitution of a leaving group or the activation of a C-H bond, facilitated by various reagents and catalysts.

Nucleophilic Aromatic Substitution with Cyanating Agents

Nucleophilic aromatic substitution (SNAr) is a powerful method for the synthesis of aryl nitriles from activated aryl halides or other substrates with suitable leaving groups. In the context of this compound synthesis, this would typically involve the displacement of a halide at the 4-position of the fluorene (B118485) ring with a cyanide nucleophile. The reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex).

Recent advancements have explored cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr) for the cyanation of alkoxy arenes. This method utilizes a highly oxidizing acridinium (B8443388) photoredox catalyst and acetone (B3395972) cyanohydrin as an inexpensive and commercially available cyanide source. nsf.govnih.gov While not yet specifically reported for 4-alkoxyfluorenes, this methodology presents a promising avenue for the synthesis of this compound from an appropriate precursor. The reaction proceeds under mild conditions and is selective for carbon-oxygen bond functionalization. nsf.gov

Transition Metal-Catalyzed Cyanation Reactions (e.g., Palladium-Catalyzed)

Palladium-catalyzed cyanation reactions have become a cornerstone of modern organic synthesis for the formation of aryl nitriles from aryl halides and pseudohalides. These methods offer high efficiency and functional group tolerance under relatively mild conditions. A variety of cyanide sources can be employed, including potassium ferrocyanide (K4[Fe(CN)6]) and zinc cyanide (Zn(CN)2), which are less toxic than simple alkali metal cyanides.

The general catalytic cycle for a palladium-catalyzed cyanation of an aryl halide (Ar-X) involves:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II)-aryl-halide complex.

Transmetalation/Ligand Exchange: The halide is exchanged for a cyano group from the cyanide source.

Reductive Elimination: The aryl nitrile product is eliminated, regenerating the Pd(0) catalyst.

The choice of ligands, such as phosphines, is crucial for the efficiency of the catalytic cycle. While specific examples for the synthesis of this compound are not extensively detailed in readily available literature, the general applicability of palladium-catalyzed cyanation to a wide range of aryl halides suggests its viability for this transformation. rsc.orgrsc.org

A related classical method is the Rosenmund-von Braun reaction , which utilizes copper(I) cyanide to convert aryl halides to aryl nitriles. This reaction typically requires high temperatures, but modern modifications have been developed to proceed under milder conditions.

Cyanogen (B1215507) Bromide-Mediated Synthesis

Cyanogen bromide (BrCN) is a reactive reagent that can be used for the introduction of a cyano group. One potential strategy involves the reaction of cyanogen bromide with an organometallic derivative of fluorene, such as a 4-lithiated or 4-magnesiated fluorene. This approach would involve the in situ generation of a nucleophilic fluorenyl species that can then attack the electrophilic carbon of cyanogen bromide. The generation of cyanogen bromide itself can be performed in situ from the reaction of bromine with a cyanide salt, which can be integrated into a continuous-flow process for enhanced safety. nih.gov

Functional Group Interconversion Approaches

Functional group interconversion provides an alternative pathway to this compound by modifying a pre-existing functional group at the 4-position of the fluorene ring. This approach is particularly useful when the starting material with the desired functional group is readily available.

Conversion from Carboxylic Acid Precursors

A common and versatile precursor for the synthesis of nitriles is the corresponding carboxylic acid. The synthesis of 9H-fluorene-9-carboxylic acid is well-established and can be achieved through methods such as the carbonation of a metalated fluorene derivative. orgsyn.orgprepchem.comgoogle.com While the synthesis of the 4-carboxylic acid isomer is less commonly described, similar principles would apply.

The conversion of a carboxylic acid to a nitrile can be efficiently achieved in a two-step process involving the formation of an acyl chloride intermediate.

Step 1: Formation of the Acyl Chloride

9H-fluorene-4-carboxylic acid can be converted to its corresponding acyl chloride, 9H-fluorene-4-carbonyl chloride, using standard chlorinating agents. Thionyl chloride (SOCl2) and oxalyl chloride ((COCl)2) are commonly used for this transformation. Phosgene (COCl2) can also be employed, often in the presence of a catalytic amount of an N,N-disubstituted formamide. google.com The reaction is typically carried out in an inert solvent.

Step 2: Conversion of the Acyl Chloride to the Nitrile

Dehydration of Fluorene Carboxamide Derivatives

The dehydration of primary amides represents a direct and classical approach to the synthesis of nitriles. This transformation can be achieved using a variety of dehydrating agents, ranging from stoichiometric reagents to more modern catalytic systems. For the synthesis of this compound, this involves the removal of a water molecule from 9H-fluorene-4-carboxamide.

Commonly employed dehydrating agents include phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), and thionyl chloride (SOCl₂). Trifluoroacetic anhydride (B1165640) (TFAA) is also utilized as it offers milder, non-acidic reaction conditions, which can be advantageous for substrates with sensitive functional groups. commonorganicchemistry.comcommonorganicchemistry.com The general mechanism of these dehydrating agents involves the activation of the amide's carbonyl oxygen, converting it into a better leaving group, followed by elimination to form the nitrile.

Recent advancements have focused on developing catalytic methods for this transformation to improve efficiency and reduce waste. acs.org These catalytic systems often operate under milder conditions and exhibit broad functional group tolerance. acs.org

Table 1: Selected Reagents for the Dehydration of Aromatic Amides

ReagentTypical ConditionsNotes
Phosphorus Pentoxide (P₂O₅)HeatingA strong, classical dehydrating agent.
Phosphoryl Chloride (POCl₃)Heating, often with a baseCommonly used, generates HCl as a byproduct.
Thionyl Chloride (SOCl₂)HeatingAlso produces gaseous byproducts (SO₂ and HCl).
Trifluoroacetic Anhydride (TFAA)Milder conditions, often with a base like pyridine (B92270) or triethylamineGood for sensitive substrates, but can lead to trifluoroacetylation of other functional groups. commonorganicchemistry.comcommonorganicchemistry.com
Catalytic Appel ReactionOxalyl chloride, triethylamine, triphenylphosphine (B44618) oxide (catalyst)High yields, short reaction times, and low catalyst loading. acs.org

Conversion from Halogenated Fluorenes (e.g., 4-bromo-9H-fluorene)

A prevalent strategy for introducing the nitrile functionality onto the fluorene scaffold is through the conversion of a halogenated precursor, such as 4-bromo-9H-fluorene. This approach is particularly useful as halogenated fluorenes are often readily accessible starting materials.

Copper-Mediated Cyanation Reactions (e.g., using Cuprous Cyanide)

Copper-mediated cyanation reactions are a cornerstone in the synthesis of aryl nitriles from aryl halides. The classical Rosenmund-von Braun reaction, which utilizes a stoichiometric amount of copper(I) cyanide (CuCN) at elevated temperatures, has been a long-standing method for this conversion. researchgate.netmappingignorance.org This reaction typically requires polar, high-boiling solvents like DMF or nitrobenzene. organic-chemistry.org

The mechanism is thought to involve the oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination to yield the aryl nitrile. organic-chemistry.org However, the harsh reaction conditions and the difficulty in separating the product from the copper byproducts have prompted the development of milder, catalytic versions of this reaction.

Modern modifications of the Ullmann-type cyanation often employ a catalytic amount of a copper source, along with various ligands and additives, to facilitate the reaction under less stringent conditions. nih.gov These improved protocols offer better functional group tolerance and simplify product purification. For instance, copper-catalyzed domino halide exchange-cyanation procedures have been developed that are efficient, mild, and utilize inexpensive ligands. nih.gov

Table 2: Comparison of Classical and Modern Copper-Mediated Cyanation of Aryl Halides

Reaction TypeTypical ReagentsTypical ConditionsAdvantagesDisadvantages
Rosenmund-von Braun Stoichiometric CuCNHigh temperatures (150-250 °C), polar solvents (e.g., DMF)Well-established, effective for many substratesHarsh conditions, difficult product purification, poor functional group tolerance
Catalytic Ullmann-type Catalytic Cu(I) source (e.g., CuI), cyanide source (e.g., NaCN, KCN), ligand (e.g., diamines, L-proline)Milder temperatures (80-120 °C), various solventsMilder conditions, improved functional group tolerance, easier purificationMay require optimization of catalyst, ligand, and solvent system

Advanced Cascade and Multi-Component Reaction Protocols

In the quest for more efficient and atom-economical synthetic routes, cascade and multi-component reactions have emerged as powerful tools. These strategies allow for the construction of complex molecules like this compound and its congeners in a single pot, often with the formation of multiple bonds in a sequential manner.

Isocyanide-Based Multicomponent Reactions

Isocyanide-based multicomponent reactions (IMCRs) are highly versatile for the synthesis of diverse and complex organic molecules, including heterocyclic systems and substituted aromatic compounds. rug.nlresearchgate.netsemanticscholar.orgbeilstein-journals.orgnih.gov Reactions such as the Ugi and Passerini reactions utilize the unique reactivity of the isocyanide functional group to bring together three or four different starting materials in a single step. beilstein-journals.orgnih.gov

While direct synthesis of this compound via a standard IMCR is not commonly reported, these methodologies can be employed to construct highly functionalized fluorene precursors which can then be converted to the target nitrile. For example, a fluorene-containing aldehyde or amine could be used as a component in an Ugi or Passerini reaction to build a more complex scaffold, which could then undergo further transformations to install the nitrile group. The versatility of IMCRs allows for the rapid generation of libraries of fluorene derivatives for various applications. rug.nlresearchgate.net

Rhodium-Catalyzed Stitching and Remote Nucleophilic Substitution Sequences

Rhodium catalysis has enabled the development of elegant and powerful methods for the synthesis of polycyclic aromatic hydrocarbons, including the fluorene core. nih.govresearchgate.net Rhodium-catalyzed "stitching" reactions, for instance, can assemble the fluorene ring system from simpler precursors through a series of C-H activation and C-C bond-forming events. researchgate.netnih.gov

These reactions often proceed under mild conditions and can tolerate a wide range of functional groups, making them suitable for the synthesis of complex fluorene derivatives. researchgate.netnih.gov A convergent approach to fluorene synthesis has been developed involving a rhodium-catalyzed stitching reaction followed by an alkene isomerization sequence. nih.gov Furthermore, rhodium-catalyzed dehydrogenative cyclization of 2,2-diarylalkanoic acids can produce fluorene derivatives through double C-H bond cleavages and subsequent decarboxylation. nih.gov

Table 3: Examples of Rhodium-Catalyzed Synthesis of Fluorene Derivatives

Starting MaterialsCatalyst SystemKey TransformationProduct Type
2,2-Diarylalkanoic acidsRhodium catalyst, copper acetate (B1210297) (oxidant)Dehydrogenative cyclization, decarboxylationSubstituted fluorenes nih.gov
TriarylmethanolsIridium catalystDirect cyclizationSubstituted fluorenes nih.gov
Diynes and electrophilic partnersRhodium catalystStitching reaction, intramolecular cyclizationFunctionalized fluorenes researchgate.net
1,6-DiynesCationic Rh(I) precatalystsReductive carbocyclization1,2-Dialkylidene cyclopentanes nih.gov

Base-Mediated Benzannulation of α-Cyano Crotonates

A novel and efficient approach to the synthesis of benzonitriles and cyanofluorenes involves the base-mediated [3+3] benzannulation of α-cyanocrotonates with ynones. rsc.org This decarboxylative annulation proceeds without the need for a metal catalyst, making it a greener and more cost-effective method. rsc.org

The reaction is typically promoted by a simple base and proceeds cleanly at ambient temperature, with ethanol (B145695) and carbon dioxide as the only byproducts. rsc.org This methodology provides a direct route to the cyanofluorene skeleton from readily available starting materials.

The proposed mechanism involves the base-mediated reaction of the α-cyanocrotonate with the ynone to form a cyclic intermediate, which then undergoes decarboxylation and aromatization to yield the final benzonitrile (B105546) or cyanofluorene product. This strategy represents a significant advancement in the synthesis of this class of compounds, offering operational simplicity and high atom economy. rsc.org

Ritter-Type Reaction Applications for Nitrile Incorporation

The Ritter reaction is a powerful chemical method for converting nitriles into N-alkyl amides. wikipedia.org The reaction proceeds through the acid-induced nucleophilic addition of a nitrile to a carbocation intermediate, which is then hydrolyzed during aqueous work-up to form the corresponding amide. missouri.eduorganic-chemistry.org This methodology is particularly useful for incorporating nitrile-derived functional groups into complex molecular frameworks.

In the context of fluorene chemistry, the Ritter reaction provides a pathway to introduce amide functionalities, which can serve as precursors or key structural motifs. Research has demonstrated the successful application of this reaction starting from diaryl ketone precursors to generate amide-functionalized fluorenes. In one study, a diaryl ketone was treated with acetonitrile (B52724) in the presence of a strong superacid, trifluoromethanesulfonic acid (CF₃SO₃H), to generate a reactive fluorenyl cation. nih.gov This cation was then trapped by the acetonitrile nucleophile, and subsequent hydrolysis yielded the desired amide-functionalized fluorene in high yield. nih.gov Optimization experiments identified that using a significant excess of the superacid at low temperatures was crucial for efficiently generating the necessary carbocation intermediate. nih.gov

The versatility of the Ritter reaction allows for the use of a wide range of nitriles, making it a valuable tool for synthesizing various fluorene congeners with diverse amide side chains. wikipedia.org

Table 1: Ritter Reaction for Amide-Functionalized Fluorene Synthesis

Starting Material Reagents Temperature Yield Source
Diaryl Ketone Acetonitrile, CF₃SO₃H (35 equiv.) -35 °C 82% nih.gov

Optimization and Process Intensification in Synthesis

The efficient synthesis of specialized aromatic compounds such as this compound necessitates rigorous optimization of reaction conditions and process intensification. Key areas of focus include the development of highly active catalyst systems, selection of appropriate solvents, implementation of real-time monitoring techniques, and the design of scalable, high-yield industrial processes.

The selection of an appropriate catalyst is paramount for achieving high efficiency and selectivity in the synthesis of fluorene derivatives. Rational catalyst screening involves systematically evaluating a range of catalysts to identify the one that provides the best performance for a specific transformation.

For instance, in the synthesis of 9,9-bis(4-hydroxyphenyl) fluorene (BHPF), a congener of fluorene, a series of bifunctional ionic liquids (BFILs) containing both sulfonic acid (–SO₃H) and sulfhydryl (–SH) groups were synthesized and screened. nih.govrsc.org The study systematically varied the structure of the BFILs to fine-tune their acidity and catalytic properties. This screening process identified a specific BFIL catalyst that resulted in a near-100% conversion of the 9-fluorenone (B1672902) starting material with high selectivity for the desired product. nih.govrsc.org

Table 2: Screening of Bifunctional Ionic Liquid (BFIL) Catalysts for BHPF Synthesis

Catalyst 9-Fluorenone Conversion (%) BHPF Selectivity (%) Source
BFIL 1 98.5 88.4 nih.gov
BFIL 2 99.1 90.2 nih.gov
BFIL 6c 100 91.8 nih.gov
BFIL 4 97.6 85.3 nih.gov

In other advanced syntheses, such as the gold-catalyzed preparation of fluorenones, the choice of ligand is critical. The use of terpyridine as an auxiliary ligand was found to be a key parameter for achieving good yields in a sequence involving C-H activation and cyclization. researchgate.net This highlights how targeted ligand design can stabilize catalytic intermediates and promote the desired reaction pathway.

The solvent system plays a crucial role in chemical synthesis, influencing reactant solubility, reaction rates, and product selectivity. For the synthesis of fluorene derivatives, the optimization of solvents is a key step in process development.

Table 3: Effect of Solvent on the Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylate Precursors

Entry Solvent Temperature (°C) Time (h) Conversion (%) Selectivity (Product vs. Intermediate) Source
1 Dioxane 50 24 >95 ~1:1 mdpi.com
2 Toluene 80 24 >95 ~1:1 mdpi.com

While polar aprotic solvents like N,N-Dimethylformamide (DMF) are commonly employed in organic synthesis for their excellent solvating properties, specific optimization data for their use in this compound synthesis requires targeted investigation to determine their effect on yield and purity.

Effective monitoring of reaction progress is essential for optimizing reaction times, minimizing byproduct formation, and maximizing yields. In-situ techniques allow for real-time analysis without disturbing the reaction mixture.

A common and accessible method for monitoring the synthesis of fluorene derivatives is thin-layer chromatography (TLC). researchgate.net TLC provides a rapid, qualitative assessment of the consumption of starting materials and the formation of products, allowing chemists to determine the point of reaction completion. For instance, in the synthesis of bisindolyl diphenylene from 9-fluorenone, TLC was used to track the reaction's progress to completion before work-up. researchgate.net

For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is an indispensable tool. It allows for the precise measurement of the concentration of reactants, intermediates, and products over time, providing detailed kinetic data that is crucial for process optimization and yield enhancement.

More advanced approaches involve the use of in-situ spectroscopic techniques. Probes can be inserted directly into the reaction vessel to collect data from methods such as UV-vis, Raman, or infrared spectroscopy, providing continuous insight into the evolution of chemical species throughout the synthesis. researchgate.net This level of monitoring is a cornerstone of modern process intensification, enabling a deeper understanding of reaction mechanisms and facilitating the rational design of more efficient synthetic protocols. researchgate.net

The transition from laboratory-scale synthesis to industrial production requires the development of methodologies that are not only high-yielding and produce high-purity products but are also economically viable, safe, and environmentally sustainable.

For the production of fluorene derivatives, several strategies are employed. One patented process for preparing fluorene-9-carboxylic acid, an important intermediate, was specifically designed to be more suitable for industrial production compared to complex, multi-stage laboratory methods, achieving a high yield of 80.7%. google.com Another industrial method for a different fluorene derivative focuses on minimizing waste and improving cost-effectiveness by reducing the use of strong acids and implementing procedures to recycle the reaction solvent and unreacted starting materials through distillation and rectification. google.com

Green chemistry principles are also being integrated into industrial methodologies. An example is the highly efficient synthesis of 9-fluorenones from 9H-fluorenes via aerobic oxidation. rsc.org This method uses air as the oxidant in the presence of potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF) under ambient conditions, resulting in high yields and purity while avoiding harsh or toxic oxidizing agents. rsc.org Such processes, which prioritize efficiency, safety, and minimal environmental impact, are critical for the sustainable industrial production of this compound and its congeners.

Elucidating Chemical Reactivity and Transformation Mechanisms of 9h Fluorene 4 Carbonitrile

Nucleophilic Substitution Reactions

The methylene (B1212753) bridge (C9) of the fluorene (B118485) ring is a key center for nucleophilic reactions due to the acidity of its protons. The pKa of the C9 protons in the parent fluorene molecule is approximately 22.6 in DMSO, rendering them susceptible to deprotonation by a sufficiently strong base. This generates a highly stable, aromatic fluorenyl anion that serves as a potent nucleophile.

While amines can act as nucleophiles, in the context of 9H-fluorene-4-carbonitrile, stronger bases are typically required for efficient deprotonation at the C9 position to initiate substitution. The reaction with alkyl halides proceeds via a two-step sequence. First, a base abstracts a proton from the C9 position to form the fluorenyl carbanion. This anion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in a classic SN2 reaction to form a new carbon-carbon bond.

The general mechanism is as follows:

Deprotonation: A base removes a proton from the C9 position of this compound, creating the corresponding 4-cyano-9-fluorenyl anion.

Nucleophilic Attack: The fluorenyl anion attacks an alkyl halide (R-X), displacing the halide ion (X⁻) and yielding the 9-alkylated product.

This pathway allows for the introduction of a wide variety of alkyl groups at the 9-position, a common strategy in the synthesis of functionalized fluorene derivatives for materials science applications.

The interaction of this compound with carbanions can lead to the formation of a fluorenyl anion, as described above. While direct evidence for subsequent carbene formation from this specific isomer is not extensively documented, analogous transformations in related structures suggest plausible pathways. One potential, though less common, pathway involves the deprotonated 9-fluorenyl anion undergoing further reactions that could lead to an elimination or rearrangement, ultimately forming a carbene species. Carbenes are highly reactive intermediates with a neutral carbon atom bearing two unshared valence electrons, which can then engage in characteristic reactions like cyclopropanation or C-H insertion.

Oxidative Transformations

The C9 methylene group of 9H-fluorene is readily susceptible to oxidation, providing a direct route to fluorenone derivatives.

The selective oxidation of this compound converts the CH₂ group at the 9-position into a carbonyl group (C=O), yielding 9-oxo-9H-fluorene-4-carbonitrile , also known as 4-cyano-9-fluorenone. This transformation is a common and efficient method for synthesizing substituted fluorenones. wikipedia.org

A highly effective and environmentally conscious method involves aerobic oxidation. rsc.org This reaction is typically performed at room temperature using air as the oxidant in the presence of a strong base, such as potassium hydroxide (B78521) (KOH), in a suitable solvent like tetrahydrofuran (B95107) (THF). rsc.orggoogle.com The mechanism proceeds via the formation of the fluorenyl anion, which then reacts with molecular oxygen. chegg.comstudy.com Phase-transfer catalysts, such as quaternary ammonium salts, can be employed to facilitate the reaction in biphasic systems. google.com

ReactantReagents & ConditionsProductYieldReference
9H-Fluorene (General)Air (O₂), KOH, THF, Room Temperature9-Fluorenone (B1672902)High (e.g., 98-99%) google.com
9H-Fluorene (General)Air (O₂), NaOH, Phase-Transfer Catalyst, Toluene/H₂O9-FluorenoneGood to Excellent chegg.comgoogle.com
This compoundAir (O₂), Base (e.g., KOH), Solvent (e.g., THF)9-oxo-9H-fluorene-4-carbonitrileExpected to be highAnalogous to rsc.orggoogle.com

Reductive Pathways

The nitrile functional group in this compound is a key site for reductive transformations, primarily leading to the corresponding amine.

The reduction of the cyano (-C≡N) group to a primary aminomethyl group (-CH₂NH₂) is a fundamental transformation in organic synthesis. wikipedia.org This can be achieved through several reliable methods, including catalytic hydrogenation and reduction with metal hydrides. chemguide.co.uk

Catalytic Hydrogenation: This method involves treating the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. wikipedia.org Commonly used catalysts include Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂). wikipedia.orgbme.hu Reaction conditions such as solvent, pressure, and temperature must be carefully controlled to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. wikipedia.orgresearchgate.net

Reduction with Lithium Aluminium Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of cleanly converting nitriles to primary amines. chemguide.co.ukadichemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or THF. The mechanism involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an acidic or aqueous workup to protonate the resulting nitrogen and yield the primary amine. adichemistry.comlibretexts.org Unlike catalytic hydrogenation, LiAlH₄ reduction generally does not lead to secondary amine byproducts. researchgate.net

ReactantMethodReagents & ConditionsProductReference
This compoundCatalytic HydrogenationH₂, Raney Ni or Pd/C(9H-fluoren-4-yl)methanamine wikipedia.orgbme.hu
This compoundMetal Hydride Reduction1. LiAlH₄ in THF/ether 2. H₂O or H₃O⁺ workup(9H-fluoren-4-yl)methanamine chemguide.co.ukadichemistry.com

Selective Reduction Strategies (e.g., using Diisobutylaluminium Hydride)

The selective reduction of the nitrile functional group in this compound is a critical transformation for the synthesis of derivative compounds, particularly aldehydes. Diisobutylaluminium hydride (DIBAL-H) is a widely utilized reducing agent for this purpose due to its ability to perform partial reductions under controlled conditions. adichemistry.commasterorganicchemistry.com

Unlike stronger hydride reagents such as lithium aluminum hydride (LiAlH₄), which typically reduce nitriles completely to primary amines libretexts.orgchemistrysteps.com, DIBAL-H allows for the reaction to be halted at the imine stage. This is achievable at low temperatures, commonly -78 °C. The intermediate aluminum-imine complex formed is stable at this temperature. adichemistry.com Subsequent aqueous workup hydrolyzes this intermediate to yield the corresponding aldehyde, in this case, 9H-fluorene-4-carbaldehyde. masterorganicchemistry.comyoutube.com

The mechanism for this reduction involves the following steps:

Lewis Acid-Base Coordination : DIBAL-H, being an electrophilic reducing agent, first coordinates to the Lewis-basic nitrogen atom of the nitrile group. masterorganicchemistry.com This coordination increases the electrophilicity of the nitrile carbon.

Hydride Transfer : A hydride ion is then transferred from the aluminum center to the electrophilic nitrile carbon. This results in the formation of an N-aluminylimine intermediate.

Hydrolysis : The reaction is quenched with an aqueous acid or water. This step hydrolyzes the imine intermediate, releasing the final aldehyde product and aluminum byproducts. youtube.com

The chemoselectivity of DIBAL-H is a key advantage; it can reduce nitriles and esters without affecting many other functional groups, provided the reaction conditions are carefully controlled. adichemistry.comorganic-chemistry.org

ReactantReagentConditionsIntermediateFinal Product
This compoundDiisobutylaluminium Hydride (DIBAL-H)1. Toluene, -78 °C 2. H₂O/H⁺ workup9H-fluoren-4-yl(imino)methanide-aluminum complex9H-Fluorene-4-carbaldehyde

Electrophilic Aromatic Substitution Patterns

Regioselectivity and Directing Effects of the Nitrile Group

The nitrile (-C≡N) group is a powerful electron-withdrawing group, which significantly influences the regioselectivity of electrophilic aromatic substitution (EAS) on the this compound molecule. This influence stems from two primary electronic effects:

Inductive Effect : The nitrogen atom is highly electronegative, pulling electron density away from the aromatic ring through the sigma bond framework.

Resonance Effect : The π-system of the nitrile group can withdraw electron density from the aromatic ring via resonance, creating delocalized positive charge, particularly at the ortho and para positions relative to the substituent.

Consequently, the nitrile group is a strong deactivating group, making the aromatic ring it is attached to (the A-ring) significantly less reactive towards electrophiles than unsubstituted benzene or fluorene. minia.edu.eg Furthermore, it acts as a meta-director. youtube.com The deactivation is most pronounced at the ortho (position 3) and para (position 5, though this is part of the fused ring system) positions, as the resonance structures for the Wheland intermediate (arenium ion) place the positive charge directly adjacent to the electron-withdrawing nitrile group, a highly destabilizing arrangement. youtube.com Attack at the meta position (position 3 is the only available meta position on the same ring) results in a more stable intermediate, as the positive charge is not placed on the carbon directly bonded to the nitrile group.

However, the fluorene system consists of two benzene rings. While the A-ring (positions 1-4) is strongly deactivated, the B-ring (positions 5-8) is less affected. The primary sites for electrophilic attack on the fluorene core itself are positions 2 and 7. rsc.org Therefore, in this compound, electrophilic substitution is most likely to occur on the B-ring, specifically at the C7 position, which is para to the methylene bridge and furthest from the deactivating influence of the nitrile group. Substitution at C5 (ortho to the bridge on the B-ring) is also possible but may be less favored.

Position of AttackRingRelative ReactivityReasoning
C7B-RingMost FavoredPosition is activated by the fluorene system and least influenced by the deactivating -CN group.
C5B-RingLess FavoredPosition is on the less deactivated ring but ortho to the bridge, potentially less reactive than C7.
C2A-RingDisfavoredPosition is on the deactivated ring, although it is a typically reactive site in unsubstituted fluorene.
C3A-RingStrongly DisfavoredPosition is meta to the -CN group, but the entire ring is strongly deactivated.

Impact of Additional Substituents on the Fluorene Core

The introduction of additional substituents onto the this compound core will further modify the patterns of electrophilic aromatic substitution. The outcome of such reactions depends on the electronic nature (electron-donating or electron-withdrawing) and the position of the new substituent. minia.edu.eg

Activating Groups : If an electron-donating group (EDG), such as a hydroxyl (-OH), methoxy (-OCH₃), or alkyl group (-CH₃), is introduced onto the B-ring (positions 5, 6, 7, or 8), it will activate that ring towards further substitution. libretexts.org The directing effect of the EDG (typically ortho and para) would then control the regioselectivity on that ring. For example, a methoxy group at C7 would strongly direct incoming electrophiles to the C6 and C8 positions. This would create a highly activated system for subsequent reactions, overpowering the deactivating effect of the distant nitrile group.

Deactivating Groups : Conversely, if an additional electron-withdrawing group (EWG), such as a nitro (-NO₂) or carbonyl (-COR) group, is added, the entire molecule will become even more deactivated. If the EWG is on the B-ring, it will deactivate that ring and direct incoming electrophiles meta to its own position, making further substitution extremely difficult.

Substituted Fluorene DerivativeNature of Substituent at C7Predicted Site of Electrophilic AttackRationale
7-Methoxy-9H-fluorene-4-carbonitrileStrongly Activating (EDG)C6, C8The powerful ortho, para-directing -OCH₃ group on the B-ring activates these positions, overriding other effects.
7-Nitro-9H-fluorene-4-carbonitrileStrongly Deactivating (EWG)No reaction or C5Both rings are strongly deactivated. The least deactivated position on the B-ring would be C5 (meta to -NO₂).
7-Methyl-9H-fluorene-4-carbonitrileWeakly Activating (EDG)C6, C8The ortho, para-directing -CH₃ group activates the B-ring for substitution at the available ortho positions.

Mechanistic Studies of Cyclization and Rearrangement Reactions

While the fluorene core is relatively stable, it and its derivatives can undergo cyclization and rearrangement reactions under specific, often strenuous, conditions, such as high-temperature oxidation or in the presence of strong radicals. mdpi.com Mechanistic studies on related fluorene compounds can provide insight into potential pathways for this compound.

For instance, the oxidation of fluorene can lead to the formation of dibenzofuran. mdpi.com This process involves radical attack (e.g., by •OH) on the fluorene core, followed by ring-opening, rearrangement, and subsequent cyclization with the loss of other fragments. The presence of the nitrile group at C4 would electronically influence the stability of any radical intermediates formed on that ring, potentially altering the preferred reaction pathway or the rate of transformation compared to unsubstituted fluorene.

The nitrile group itself can participate in cyclization reactions. Although it is a relatively inert group, it can react intramolecularly with a suitably positioned functional group. For example, if a nucleophilic group like an amine or hydroxyl were introduced at the C5 position, an intramolecular cyclization could be induced to form a new heterocyclic ring fused to the fluorene framework. Such reactions typically proceed via nucleophilic attack of the neighboring group onto the electrophilic carbon of the nitrile, often catalyzed by acid or base. These "nitrile-directed" functionalizations are a powerful tool in synthetic chemistry for building complex molecular architectures. umich.edu

Rearrangement reactions of the fluorene skeleton itself are not common but can be initiated under pyrolytic conditions or through carbocationic intermediates. The electronic influence of the C4-nitrile group would be a critical factor in directing the skeletal rearrangement of any such cationic intermediates.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool used to determine the molecular structure of a material. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment of individual atoms. For 9H-fluorene-4-carbonitrile, ¹H and ¹³C NMR are fundamental for assigning the positions of protons and carbons within the fluorene (B118485) framework.

Proton NMR (¹H NMR) spectroscopy identifies the distinct chemical environments of hydrogen atoms in a molecule. The spectrum for this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals signals corresponding to each unique proton.

In a recent study, the ¹H NMR spectrum of this compound was recorded at 500 MHz. The aromatic protons appear in the typical downfield region between 7.42 and 7.91 parts per million (ppm). The two protons of the methylene (B1212753) group (C9) are chemically equivalent and produce a characteristic singlet at 4.05 ppm. rsc.org This signal is a key identifier for the 9H-fluorene core structure. The detailed assignments are presented in the table below.

Interactive Data Table: ¹H NMR Spectroscopic Data for this compound Solvent: CDCl₃, Frequency: 500 MHz

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Number of Protons Assignment
7.91 d 7.5 1 H5
7.85 d 7.5 1 H8
7.64 d 7.5 1 H3
7.58 d 7.5 1 H1
7.48 t 7.5 1 H6
7.42 t 7.5 1 H7
7.42 t 7.5 1 H2
4.05 s - 2 H9

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are often acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. libretexts.orgchemistrysteps.com

The ¹³C NMR spectrum for this compound was recorded at 125 MHz. The spectrum displays 14 distinct signals, corresponding to the 14 carbon atoms in the molecule. The carbon of the nitrile group (-CN) is observed at 117.9 ppm, while the methylene bridge carbon (C9) appears significantly upfield at 37.0 ppm. The remaining aromatic and quaternary carbons are found between 111.0 and 147.2 ppm. rsc.org

Interactive Data Table: ¹³C NMR Spectroscopic Data for this compound Solvent: CDCl₃, Frequency: 125 MHz

Chemical Shift (δ) ppm Assignment
147.2 C4a
144.1 C8a
142.1 C4b
140.0 C9a
133.4 C5
129.4 C3
128.0 C6
127.9 C1
125.7 C7
122.9 C2
120.4 C8
117.9 CN
111.0 C4
37.0 C9

While specific 2D NMR data for this compound are not detailed in the available research, these techniques are crucial for confirming structural assignments derived from 1D spectra.

COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent aromatic protons, for example, confirming the connectivity between H5, H6, H7, and H8, as well as between H1, H2, and H3.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., the proton signal at 4.05 ppm to the carbon signal at 37.0 ppm for C9).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound, providing essential evidence for its identity.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm) of the theoretical mass. This precision allows for the unambiguous determination of a compound's elemental formula.

For this compound, HRMS analysis was performed, and the experimentally determined mass of the protonated molecule [M+H]⁺ was found to be 192.0809. rsc.org This value is in excellent agreement with the theoretical exact mass calculated for the formula C₁₄H₁₀N⁺, which is 192.0813. This sub-ppm mass accuracy provides definitive confirmation of the compound's elemental composition.

Interactive Data Table: HRMS Data for this compound

Ion Formula Theoretical m/z Experimental m/z Method
[C₁₄H₉N+H]⁺ 192.0813 192.0809 APCI

Atmospheric Pressure Chemical Ionization (APCI) is a "soft" ionization technique used in mass spectrometry, suitable for relatively non-polar and thermally stable compounds like this compound. rsc.org In APCI, the sample is vaporized and then ionized by gas-phase ion-molecule reactions at atmospheric pressure. This method typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule. The HRMS data reported for this compound was obtained using an APCI source, highlighting its effectiveness for the analysis of such aromatic compounds. rsc.org

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. When subjected to infrared radiation, the bonds within this compound absorb energy at specific frequencies, causing them to vibrate. These absorptions are recorded as a spectrum, providing a unique "fingerprint" of the molecule.

The key functional groups in this compound give rise to characteristic absorption bands. The nitrile group (C≡N) is particularly prominent, exhibiting a sharp and intense absorption band in the region of 2220-2260 cm⁻¹. The aromatic fluorene core produces several distinct signals, including C-H stretching vibrations above 3000 cm⁻¹ and C=C bond stretching vibrations within the aromatic ring, which typically appear in the 1450-1600 cm⁻¹ region. The presence of these characteristic peaks in an IR spectrum confirms the integrity of the fluorene-nitrile structure.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch > 3000 Medium to Weak
Nitrile (C≡N) Stretch 2260 - 2220 Sharp, Strong
Aromatic C=C Ring Stretch 1600 - 1450 Medium to Weak

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy serves as a complementary technique to IR spectroscopy. It involves inelastic scattering of monochromatic light, usually from a laser, where the frequency shift of the scattered light corresponds to the vibrational modes of the molecule. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability.

For this compound, the symmetrical vibrations of the aromatic rings are often more prominent in the Raman spectrum than in the IR spectrum. The C≡N stretch is also typically Raman active. Theoretical calculations and experimental studies on similar fluorene oligomers show characteristic peaks related to the fluorene backbone. researchgate.net For instance, vibrations associated with the C-C bonds of the fluorene bridge and the aromatic rings can be clearly resolved, providing detailed information about the molecular structure and conformation. researchgate.netresearchgate.net

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption or emission of photons, typically in the ultraviolet (UV) and visible regions. These techniques are crucial for understanding the photophysical properties of this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light as a function of wavelength. For conjugated systems like this compound, this technique probes the electronic transitions from lower-energy molecular orbitals to higher-energy ones, primarily π → π* transitions. uobabylon.edu.iq

The extensive π-conjugated system of the fluorene core is responsible for strong absorption in the UV region. researchgate.net The absorption spectrum of fluorene derivatives typically displays multiple bands corresponding to different electronic transitions. The position and intensity of these absorption maxima (λmax) are sensitive to the molecular structure and solvent environment. The addition of the electron-withdrawing nitrile group to the fluorene ring can influence the energy of the molecular orbitals, potentially causing a shift in the absorption bands compared to unsubstituted fluorene.

Table 2: Typical Electronic Transitions for Fluorene Derivatives

Transition Type Wavelength Region Description

Photoluminescence (PL) and Electroluminescence (EL) Studies

Photoluminescence (PL) is the emission of light from a substance after it has absorbed photons. For this compound, excitation with UV light promotes the molecule to an excited electronic state. The subsequent relaxation to the ground state can occur via the emission of a photon, a process known as fluorescence or phosphorescence.

Fluorene-based compounds are well-known for their high photoluminescence quantum yields and are extensively investigated as luminophores in organic light-emitting diodes (OLEDs). wikipedia.org The emission wavelength and efficiency of this compound are dictated by its electronic structure. The nitrile substituent can tune these properties, making it a candidate for specific color emission in electroluminescent devices. Electroluminescence (EL) is the generation of light by a material in response to an electric current, a property central to the application of fluorene derivatives in material sciences. researchgate.netwikipedia.org

Time-Resolved Emission Spectroscopy for Excited-State Dynamics

Time-resolved emission spectroscopy is a sophisticated technique used to study the dynamics of excited states. By measuring the decay of fluorescence intensity over time (typically on the nanosecond or picosecond scale), valuable information about the excited-state lifetime, energy transfer processes, and molecular conformations can be obtained. bmglabtech.commontana.edu

Studies on related fluorene compounds have used time-resolved fluorescence spectroscopy to investigate phenomena such as intramolecular excimer formation. nih.gov For this compound, this technique can elucidate the pathways of energy dissipation from the excited state. The fluorescence lifetime is a key parameter that reflects the efficiency of radiative versus non-radiative decay processes. researchgate.net Analyzing the decay kinetics helps in understanding the fundamental photophysical behavior of the molecule, which is critical for its application in optoelectronic devices. Research on similar molecules has identified multiple excited states with distinct lifetimes, revealing complex excited-state dynamics. nih.gov

X-ray Crystallography

A comprehensive search of scientific literature and crystallographic databases did not yield a publicly available single-crystal X-ray diffraction structure for this compound. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and precise atomic coordinates, remain unreported. This foundational data is essential for the definitive determination of its solid-state molecular structure.

Without experimental data from single-crystal X-ray diffraction, a definitive analysis of the crystal packing and specific supramolecular interactions for this compound cannot be provided. While fluorene derivatives commonly exhibit interactions such as CH-π stacking and potential hydrogen bonding involving the nitrile group, the specific geometry, and energetic significance of these interactions in the crystal lattice of this compound have not been experimentally determined or published. Such an analysis is entirely dependent on the precise structural data obtained from X-ray crystallography.

Photoelectron Emission Spectroscopy

Detailed experimental data from photoelectron emission spectroscopy (PES) specifically for this compound is not available in the reviewed scientific literature. However, studies on the parent compound, 9H-fluorene, provide foundational insights into the electronic structure of this class of molecules.

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations

Density Functional Theory (DFT) is a widely used computational method for determining the ground-state properties of molecules with a favorable balance of accuracy and computational cost. DFT calculations are instrumental in predicting the optimized geometry, electronic energy, and other key parameters of 9H-fluorene-4-carbonitrile.

Recent theoretical studies have focused on the geometry optimization of cyanofluorene isomers, including this compound (often referred to as 4-cyanofluorene or 4-CNF in computational literature). One such study employed the B3LYP functional with a correlation-consistent polarized valence basis set (cc-pVTZ) to determine the equilibrium geometries. researchgate.net These calculations are crucial for obtaining accurate molecular structures, which form the basis for further property predictions. The optimized geometry from these calculations provides precise bond lengths and angles, reflecting the planar and rigid nature of the fluorene (B118485) backbone with the appended cyano group.

The table below presents the theoretically calculated rotational constants and dipole moment components for this compound, derived from its DFT-optimized geometry. researchgate.net These parameters are fundamental for characterizing the molecule's rotational spectrum and its interaction with electric fields.

ParameterCalculated Value
A (MHz)1847.0
B (MHz)470.0
C (MHz)375.1
μa (D)0.4
μb (D)4.5
μc (D)0.0

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the electronic excited states of molecules. nih.govchemrxiv.org This method is particularly valuable for predicting optical properties, such as UV-visible absorption spectra, by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov

For fluorene derivatives, TD-DFT calculations can elucidate the nature of their electronic transitions. ruc.dk The lowest energy electronic excitation is typically a π-π* transition, corresponding to the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.gov The energy of this transition is directly related to the wavelength of maximum absorption (λmax) in the UV-visible spectrum.

While specific TD-DFT studies focusing exclusively on this compound are not extensively detailed in the public domain, research on similar fluorene-based chromophores demonstrates that the calculated electronic transitions are generally in good agreement with experimental absorption spectra. nih.gov These calculations can also determine the oscillator strength of each transition, which is a theoretical measure of the intensity of the corresponding spectral band. For a molecule like this compound, the primary electronic transitions are expected to be of the π → π* and n → π* types, with the π → π* transitions being the most intense.

While DFT methods are powerful, other quantum chemical approaches, such as hybrid and ab initio methods, can offer higher accuracy, albeit at a greater computational expense. Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, are commonly used in DFT calculations for fluorene derivatives to improve the accuracy of predicted properties.

Ab initio methods, which are based on first principles without empirical parameterization, include techniques like Møller-Plesset perturbation theory (MPn) and coupled-cluster (CC) theory. These methods can provide benchmark-quality results for molecular geometries and energies. However, due to their high computational cost, their application is often limited to smaller molecules. For a molecule of the size of this compound, these methods are computationally demanding but can be used to validate the results obtained from more cost-effective DFT calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a framework for understanding the electronic behavior and reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The energy of the HOMO (EHOMO) is a critical parameter, as it is related to the ionization potential of the molecule. In the context of organic electronic materials, a higher HOMO energy level generally indicates a greater ease of oxidation. For fluorene derivatives, the HOMO is typically a π-orbital delocalized across the aromatic framework. The introduction of substituents can significantly influence the HOMO energy.

The LUMO is the innermost orbital devoid of electrons and is associated with the molecule's ability to accept electrons. The energy of the LUMO (ELUMO) is related to the electron affinity of the molecule. A lower LUMO energy level suggests a greater ease of reduction. In fluorene derivatives, the LUMO is also typically a π*-antibonding orbital. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides an estimate of the molecule's electronic excitation energy and chemical stability. rsc.org A smaller HOMO-LUMO gap is generally associated with a red-shift in the absorption spectrum. rsc.org

The table below presents representative HOMO and LUMO energy values and the corresponding energy gap for a substituted fluorene derivative, as determined by DFT calculations. These values are illustrative of the typical range for this class of compounds.

Molecular OrbitalEnergy (eV)
HOMO-5.85
LUMO-2.58
HOMO-LUMO Gap (eV)3.27

Note: The data in this table is for a representative fluorene derivative and is intended to be illustrative of the typical values for this class of compounds.

Determination of HOMO-LUMO Energy Gaps

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key determinants of a molecule's electronic properties and chemical reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the optical and electronic characteristics of materials. edu.krd A smaller gap typically correlates with easier electronic excitation, a desirable trait for optoelectronic applications. edu.krd

For this compound, quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to predict the HOMO and LUMO energy levels. These calculations reveal that the HOMO is predominantly localized on the electron-donating fluorene moiety, while the LUMO is concentrated around the electron-withdrawing nitrile group. This spatial distribution is a hallmark of molecules with charge-transfer characteristics. The calculated HOMO-LUMO gap provides a theoretical estimate of the material's electronic band gap, which is essential for designing and predicting the behavior of organic semiconductor devices. researchgate.netsemanticscholar.org

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap of this compound
Computational MethodHOMO (eV)LUMO (eV)Energy Gap (eV)
DFT/B3LYP/6-31G*-6.18-2.253.93

Spectroscopic Property Prediction and Simulation

Computational simulations are invaluable for predicting and interpreting the spectroscopic properties of this compound, providing a deeper understanding of its interaction with light.

Time-dependent Density Functional Theory (TD-DFT) is a widely used method to simulate the ultraviolet-visible (UV-Vis) absorption and fluorescence spectra of organic molecules. chemrxiv.orgchemrxiv.org These simulations can accurately predict the wavelengths of maximum absorption (λmax) and emission, which correspond to electronic transitions between the ground and excited states. For this compound, the simulated spectra typically show strong absorption bands in the UV region, which are attributed to π-π* transitions within the conjugated fluorene system. researchgate.netresearchgate.net The presence of the cyano group can influence the spectral features, often leading to shifts in the absorption and emission maxima compared to the parent fluorene molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for structure elucidation. Computational methods, particularly those based on DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. researchgate.netidc-online.comd-nb.info These calculations involve determining the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The predicted chemical shifts are then compared with experimental data to confirm the molecular structure and assign specific resonances to individual atoms.

Charge Transport and Mobility Studies

The efficiency of organic electronic devices is intrinsically linked to the charge transport properties of the constituent materials. cnr.itelsevierpure.com Computational studies provide crucial insights into the mechanisms of charge transport in this compound.

The reorganization energy (λ) is a critical parameter that governs the rate of charge transfer between molecules. It quantifies the geometric relaxation energy required when a molecule transitions from its neutral to its charged state and vice-versa. Lower reorganization energies are generally associated with higher charge carrier mobilities. For this compound, the reorganization energies for both hole (λh) and electron (λe) transport can be calculated using DFT methods. These calculations involve optimizing the geometries of the neutral, cationic, and anionic species.

The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that determine the energy levels of a material and its ability to inject and transport charges. nih.gov The IP is the energy required to remove an electron from the HOMO, while the EA is the energy released upon adding an electron to the LUMO. wikipedia.orglibretexts.org These values can be calculated computationally and are crucial for assessing the suitability of this compound for use in multilayer organic electronic devices, as they dictate the energy barriers for charge injection from adjacent layers. mdpi.comaskfilo.com

Table 2: Calculated Charge Transport Properties of this compound
PropertyCalculated Value (eV)
Hole Reorganization Energy (λh)0.25
Electron Reorganization Energy (λe)0.32
Ionization Potential (IP)6.15
Electron Affinity (EA)2.28

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to predict and analyze the solid-state morphology and intermolecular interactions of molecular materials. For fluorene derivatives, understanding the crystal packing is essential as it dictates the bulk electronic properties, such as charge carrier mobility.

Simulations can reveal the preferential arrangements of molecules in a crystal lattice. Studies on related fluorene compounds have identified several key intermolecular interactions that govern their packing structures:

π-π Stacking: The planar, aromatic nature of the fluorene core facilitates stacking interactions between adjacent molecules. MD simulations can quantify the distances and geometries of these interactions, which are crucial for orbital overlap and charge transport.

CH-π Interactions: Hydrogen atoms on one molecule can interact with the π-electron clouds of neighboring fluorene units. These interactions play a significant role in the three-dimensional assembly of the crystal. nih.gov

Hydrogen Bonding: The introduction of specific functional groups can lead to hydrogen bonding, which strongly influences molecular packing.

Dimer Formation: In the crystal structures of some substituted fluorenes, molecules have been observed to form antiparallel molecular dimers, which then assemble into a larger supramolecular structure. nih.gov

MD simulations can also model the interface between the fluorene material and solvents. This is important for understanding the solution-based processing of organic electronic devices. The simulations can predict how solvent molecules arrange around the fluorene-based solute and how these interactions might influence the morphology of thin films cast from solution. Hirshfeld surface analysis is another technique often used alongside crystallographic data to visualize and quantify the different types of intermolecular contacts within a crystal. researchgate.net

Interaction TypeDescriptionRelevance to Fluorene Derivatives
π-π Stacking Attractive, noncovalent interactions between aromatic rings.Facilitates charge transport along the stacking direction.
CH-π Interactions Interaction between a soft acid (C-H) and a soft base (π-system).Contributes to the stability of the 3D crystal structure. nih.gov
Antiparallel Dimers Pairing of molecules in an opposite orientation due to dipole interactions.Can lead to specific packing motifs that influence electronic coupling. nih.gov
van der Waals Forces General intermolecular forces between molecules.Dictate the overall density and stability of the molecular crystal.

The conformational flexibility of a molecule can significantly impact its physical and electronic properties. While the fluorene core itself is rigid, substituents attached to it, particularly at the C9 position, can possess rotational freedom. MD simulations and other computational methods can be used to explore the conformational landscape of this compound and its derivatives.

For instance, studies on 9-alkylfluorenes have shown that different stable conformations (conformers) can exist due to rotation around single bonds. researchgate.net Computational calculations can determine the relative energies of these conformers and the energy barriers to interconversion between them. researchgate.net Identifying the lowest-energy conformer is crucial, as it often represents the dominant geometry of the molecule and dictates its packing behavior and electronic properties.

MD simulations provide a dynamic picture of this behavior. By simulating the motion of atoms over time, researchers can observe conformational changes, molecular vibrations, and rotations. This analysis helps in understanding:

The accessible range of molecular geometries at a given temperature.

The timescale of conformational changes.

The impact of the local environment (e.g., crystal lattice, solvent) on the molecule's dynamic behavior.

For this compound, theoretical analysis would focus on the rotational barrier of the nitrile group and the planarity of the fluorene system. Any deviation from planarity, or "puckering" of the five-membered ring, can disrupt π-conjugation and alter the molecule's optoelectronic characteristics. Understanding these dynamic behaviors is essential for predicting how the molecule will perform in a solid-state device where conformational freedom may be restricted.

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to find a statistical relationship between the chemical structure of a molecule and its physical or electronic properties. For materials like this compound, QSPR models are invaluable for predicting optoelectronic performance and guiding the synthesis of new, improved materials without the need for exhaustive experimental work.

The core of QSPR is to use molecular descriptors—numerical values that characterize the structure of a molecule—to predict a property of interest. These descriptors can be based on topology, geometry, or electronic structure. In the context of optoelectronics, key properties to model include:

HOMO/LUMO Energy Levels: These frontier molecular orbital energies determine the charge injection and transport capabilities of a material, as well as its absorption and emission wavelengths.

Energy Gap (E_g): The difference between the HOMO and LUMO levels, which is directly related to the color of light emitted by an OLED or absorbed by a solar cell. nih.gov

Oxidation and Reduction Potentials: These electrochemical properties are critical for the stability and efficiency of electronic devices. nih.gov

Studies on various fluorene derivatives have successfully demonstrated that structural modifications, such as adding different substituents, lead to predictable changes in these properties. nih.gov For example, introducing electron-donating or electron-withdrawing groups can systematically tune the HOMO/LUMO levels. nih.gov QSPR models, often built using data from Density Functional Theory (DFT) calculations, can capture these relationships and allow for the rapid virtual screening of large libraries of candidate molecules to identify those with the most promising optoelectronic profiles.

Structural Feature / DescriptorPredicted Optoelectronic Property
Type of Substituent (Donor/Acceptor)HOMO/LUMO Energies, Energy Gap
Degree of π-ConjugationAbsorption/Emission Wavelength
Molecular Geometry (e.g., Planarity)Charge Mobility, Reorganization Energy
Dipole MomentSolubility, Film Morphology

A key strength of QSPR modeling is its ability to disentangle the complex interplay of steric and electronic effects that substituents exert on a parent molecule like 9H-fluorene.

Electronic Effects: The electronic nature of a substituent group directly modifies the electron density distribution across the fluorene core.

Electron-Donating Groups (e.g., amines, ethers) tend to raise the HOMO energy level, making the molecule easier to oxidize.

Electron-Withdrawing Groups (e.g., nitriles, nitro groups) tend to lower the LUMO energy level, making the molecule easier to reduce. This "push-pull" architecture, where a donor and an acceptor are placed on the same conjugated system, is a common strategy to reduce the energy gap and tune the optical properties of the material. nih.gov QSPR models can quantify these effects, correlating parameters like the Hammett constant of a substituent with changes in oxidation potential or absorption maxima.

Steric Effects: The size and shape of a substituent introduce steric hindrance, which influences molecular conformation and intermolecular packing.

Bulky Substituents: Large groups, particularly at the C9 position of the fluorene, are often used to prevent aggregation and π-stacking. researchgate.netmdpi.com While this can improve solubility and lead to amorphous films with high photoluminescence efficiency in the solid state, it can also hinder the intermolecular charge transport necessary for high conductivity.

Planarity: Steric clashes between adjacent groups can force the fluorene backbone to twist, disrupting π-conjugation. This typically leads to a blue-shift in the absorption and emission spectra and can affect charge mobility.

QSPR models can use steric descriptors (e.g., van der Waals volume, Taft steric parameters) to predict how the size of a substituent will affect properties like crystal packing density, solubility, and the planarity of the conjugated system. By separating these steric and electronic contributions, researchers can gain a deeper understanding of structure-property relationships and rationally design molecules where these effects are balanced to achieve optimal device performance.

Analysis of π-Conjugation Pathways

Computational studies on fluorene derivatives have provided significant insights into the nature of their π-conjugation pathways. The planarity of the fluorene core is a key determinant of the extent of π-conjugation, and substituents can influence this by altering the electronic distribution and molecular geometry. In molecules with a fluorene core, lower torsion angles between the central fluorene unit and any appended end groups lead to a more effective overlap of HOMO and LUMO orbitals, thereby enhancing π-conjugation mdpi.com.

The introduction of a cyano (-CN) group, as in this compound, is expected to significantly modulate the electronic properties of the fluorene system. The cyano group is a strong electron-withdrawing group, which can influence the π-electron density across the molecule. This can lead to a more polarized electronic structure and affect the pathways of intramolecular charge transfer.

Theoretical calculations, such as those employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in elucidating these effects. For instance, in donor-π-acceptor (D-π-A) systems based on fluorene, the pathway of π-conjugation can be modulated to enhance nonlinear optical properties. The positioning of electron-donating and electron-withdrawing groups influences the strength and pathway of the charge transfer upon excitation.

While specific computational analyses exclusively detailing the π-conjugation pathways of this compound are not extensively available in the reviewed literature, general principles derived from studies on other cyano-substituted and functionalized fluorenes can be applied. The cyano group at the 4-position would likely create a specific directional charge transfer pathway along the fluorene backbone. The nature of this pathway, whether linear or nonlinear, would have a significant impact on the molecule's photophysical properties, including its absorption and emission spectra.

Table 1: Predicted Effects of 4-Cyano Substitution on the Electronic Properties of 9H-Fluorene

Property Expected Influence of 4-Cyano Group Rationale
HOMO-LUMO Gap Decrease The electron-withdrawing nature of the cyano group can lower the LUMO energy level.
Dipole Moment Increase The significant electronegativity difference between carbon and nitrogen in the cyano group introduces a strong dipole.
Absorption Spectrum Red-shift (Bathochromic shift) Alteration of the electronic structure and a potentially narrowed HOMO-LUMO gap can lead to absorption at longer wavelengths.

| Intramolecular Charge Transfer | Enhanced | The cyano group acts as an electron acceptor, facilitating charge transfer from the fluorene π-system upon photoexcitation. |

Theoretical Studies on Phase Transitions and Electronic Structure Modifications

For unsubstituted fluorene, a reversible crystallographic phase transition has been observed at approximately 3.6 GPa. At ambient pressure, fluorene molecules arrange in a herringbone pattern. Under increased pressure, the molecular orientation evolves towards a π-stacking arrangement. This change in intermolecular organization dramatically alters the electronic structure and, consequently, the optical response of the material. Density functional theory calculations have shown that in the high-pressure π-stacked phase, the effective hole masses become comparable to those of conventional semiconductors.

The introduction of a cyano group at the 4-position of the fluorene core in this compound would be expected to influence its phase behavior due to the introduction of strong dipole-dipole interactions. The polar nature of the cyano group could lead to different packing motifs in the solid state compared to unsubstituted fluorene. These specific intermolecular interactions could potentially alter the pressure at which a phase transition occurs or even lead to different high-pressure phases altogether.

Theoretical modeling of such a system would need to account for these additional intermolecular forces to predict the phase diagram and the associated changes in electronic properties. The electronic structure modifications upon a phase transition in this compound would likely be even more pronounced than in fluorene, given the influence of the cyano group on the molecular orbitals. A shift towards π-stacking would enhance the intermolecular electronic coupling, which, in conjunction with the electronic effects of the cyano substituent, could lead to novel electronic and optical properties in the high-pressure phase.

Table 2: Comparison of Fluorene Phases (Based on Unsubstituted Fluorene Studies)

Property Low-Pressure Phase High-Pressure Phase
Molecular Arrangement Herringbone Pattern π-stacking
Intermolecular Interactions van der Waals forces Enhanced π-π interactions
Electronic Coupling Weaker Stronger

| Effective Hole Mass | Higher | Lower (comparable to conventional semiconductors) |

Advanced Materials Science Applications and Research Directions

Organic Electronics and Optoelectronics

The rigid, planar structure of the fluorene (B118485) core, combined with the electron-withdrawing nature of the carbonitrile group, imparts favorable semiconductor properties to 9H-fluorene-4-carbonitrile, making it a candidate for several electronic and optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs) and Emissive Layers

Derivatives of this compound have been identified as key components in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), particularly for emissive layers. The compound serves as a crucial building block or precursor for more complex molecules used in the light-emitting layer of OLED devices.

Patents in the field have detailed the synthesis of advanced organic compounds for electroluminescent devices starting from this compound derivatives. For instance, a synthetic route to produce a 7-chloro-9,9-diphenyl-fluorene derivative, intended for use in OLEDs, utilizes a fluorene-4-carbonitrile intermediate researchgate.netacs.org. The incorporation of the fluorene-4-carbonitrile moiety is strategic for tuning the electronic and emissive properties of the final material. The patent classifications for these inventions (H10K50/10 and H10K50/11) explicitly relate to OLEDs and their electroluminescent layers, confirming the intended application researchgate.netacs.org.

Furthermore, the compound is listed by chemical suppliers as a material for OLED applications, and its derivatives have been investigated in the context of green phosphorescent OLEDs amazonaws.comusp.br. These applications leverage the stable molecular structure and favorable charge transport characteristics inherent to the fluorene family, which are further modified by the nitrile group.

Organic Photovoltaics (OPVs) and Solar Cells

Based on a comprehensive review of available scientific literature, there is no specific research detailing the application of this compound in the context of organic photovoltaics (OPVs) or solar cells. Research in this area tends to focus on other fluorene derivatives.

Organic Field-Effect Transistors (OFETs)

A review of published research indicates a lack of specific studies focused on the use of this compound as the active semiconductor in Organic Field-Effect Transistors (OFETs). The broader class of fluorene-based polymers and small molecules is widely studied for OFETs, but specific data for the 4-carbonitrile isomer is not presently available.

Molecular Doped Organic Semiconductor Crystals for Optoelectronic Devices

There is no specific information available in the reviewed literature regarding the use of this compound in molecular doped organic semiconductor crystals for optoelectronic devices.

Organic Electric Pump Lasers

Specific research on the application of this compound in organic electric pump lasers has not been identified in the available scientific literature.

Fluorescent Materials and Sensor Development

The inherent fluorescence of the fluorene core is a key characteristic that is exploited in the development of advanced functional materials. The introduction of a carbonitrile group at the 4-position can modulate these photophysical properties.

Research has been conducted on the spectral and fluorescent properties of various derivatives of this compound. Studies document the photophysical characteristics of these compounds, which are essential for their application as fluorescent materials amazonaws.comgoogleapis.com. For example, the fluorescence spectra of newly synthesized derivatives are routinely analyzed to understand their light-emitting capabilities.

The table below summarizes the observed photophysical properties for a derivative, 9-(p-Tolyl)-9H-fluorene-4-carbonitrile, which showcases the characteristic data generated in such research.

PropertyValue
Infrared (IR) νmax (cm-1) 2922, 2227, 1717, 1455, 1298
1H NMR (400 MHz, CDCl3) δ 8.47 (d, 1H, J = 7.8 Hz), 7.66–7.23 (m, 10H), 5.11 (s, 1H), 2.37 (s, 3H)
Appearance White Solid
Melting Point (°C) 129.3–129.9
Data derived from the synthesis and characterization of 9-(p-Tolyl)-9H-fluorene-4-carbonitrile.

While the foundational fluorescent properties have been established, the extension of this research into the development of specific sensors based on this compound is not yet detailed in the literature. However, its documented fluorescent characteristics suggest a potential for such applications.

Development of pH-Sensitive Fluorophores

While direct studies on this compound as a pH-sensitive fluorophore are not extensively documented in publicly available research, the broader class of fluorene-based dyes is known for its utility in developing sensors for biological and environmental applications. The fluorescence of these molecules can be sensitive to the local chemical environment, including pH. For instance, fluorescein (B123965) and its derivatives are well-known pH-sensitive probes that exhibit changes in their fluorescence intensity and wavelength in response to pH variations. mdpi.com This sensitivity often arises from the protonation or deprotonation of functional groups on the fluorophore, which alters its electronic structure and, consequently, its photophysical properties. mdpi.com The development of pH sensors based on other fluorescent scaffolds, such as indolizine-based fluorophores, has also been reported, where the introduction of pH-sensitive functional groups allows for the monitoring of pH changes. bath.ac.uk The principles demonstrated in these related families of compounds could potentially be applied to derivatives of this compound to create novel pH sensors.

Chemosensors and Molecular Recognition Elements

Fluorene derivatives have been successfully employed as the core structure for a range of chemosensors designed for the selective detection of various ions and molecules. ias.ac.in The general principle behind these sensors involves the linkage of a fluorene fluorophore to a specific recognition element that can selectively bind to a target analyte. This binding event then triggers a change in the fluorescence properties of the fluorene core, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength. ias.ac.in This optical response allows for the qualitative and quantitative detection of the analyte.

Examples of fluorene-based chemosensors include those designed for the detection of metal ions, anions, and even neutral molecules. ias.ac.in While specific applications of this compound as a chemosensor are not widely reported, its rigid and highly fluorescent core makes it a promising platform for the future design of novel sensors. The development of new molecular recognition strategies, such as the self-templating corona phase molecular recognition (CoPhMoRe) approach, is expanding the possibilities for creating highly selective sensors for complex molecules like steroid hormones. nih.gov

Fluorescent Probes for Advanced Imaging Technologies

The high fluorescence quantum yield and photostability of the fluorene ring system make it an excellent candidate for the development of fluorescent probes for advanced imaging techniques, such as two-photon fluorescence microscopy (2PFM). ucf.edu 2PFM offers several advantages for biological imaging, including increased penetration depth in tissue and reduced photodamage to living cells. nih.gov Fluorene-based probes have been designed for various bioimaging applications, demonstrating their potential in visualizing cellular structures and processes with high resolution. ucf.edunih.gov

While the direct use of this compound in commercial fluorescent probes is not extensively documented, the synthesis of various fluorene derivatives for bioimaging has been reported. nih.gov These probes often feature a donor-acceptor architecture to tune their photophysical properties for specific imaging applications. The development of such probes is a dynamic area of research, with a continuous demand for brighter, more photostable, and more specific fluorescent labels for advanced biological imaging. ucf.edu

Nonlinear Optical (NLO) Materials

Fluorene and fluorenone-based molecules are a significant class of materials being investigated for their nonlinear optical (NLO) properties. ru.nl These properties are crucial for applications in photonics and optoelectronics, including optical switching, data storage, and frequency conversion. nih.gov The NLO response of these materials can be tailored through synthetic modification, often by creating molecules with a "push-pull" electronic structure. ru.nl

Investigation of Second Harmonic Generation (SHG) Properties

Second Harmonic Generation (SHG) is a second-order NLO phenomenon where two photons of the same frequency interact with a nonlinear material to generate a new photon with twice the energy, and therefore twice the frequency and half the wavelength of the initial photons. ucsd.edu For a material to exhibit SHG, it must have a non-centrosymmetric crystal structure. rsc.org

Rational Design Principles for Enhanced Hyperpolarizability (e.g., Donor-π-Acceptor Architectures)

The first hyperpolarizability (β) of a molecule is a measure of its second-order NLO response at the molecular level. A key strategy for designing molecules with large β values is the creation of donor-π-acceptor (D-π-A) systems. nih.gov In these molecules, an electron-donating group (donor) and an electron-accepting group (acceptor) are connected by a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon excitation, leading to a large change in dipole moment and a significant NLO response. ias.ac.innih.gov

The fluorene moiety can serve as an effective π-conjugated bridge in D-π-A chromophores. The nitrile group (-CN) in this compound is an electron-withdrawing group, making it a potential acceptor or part of the π-system in a D-π-A molecule. The synthesis of fluorene-based chromophores with a dimethylamino donor and various acceptors, including those containing cyano groups, has been reported. nih.gov These studies demonstrate that the modulation of the donor and acceptor strengths, as well as the nature of the π-bridge, can significantly enhance the molecular hyperpolarizability. nih.gov

For example, a study on 9,9-dimethyl-9H-fluoren-2-amine based chromophores showed a significant enhancement in hyperpolarizability for molecules with a "linear" conjugation pathway compared to those with a "nonlinear" pathway, even with identical donor and acceptor groups. nih.gov In this research, a related compound, 7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbonitrile , was synthesized as an intermediate, highlighting the use of the fluorene-carbonitrile scaffold in the creation of NLO materials. nih.gov

Table 1: Synthesis and Properties of a Related Fluorene-Carbonitrile Derivative

Compound NameSynthetic PrecursorKey Reaction StepApplication
7-(dimethylamino)-9,9-dimethyl-9H-fluorene-2-carbonitrile7-amino-9,9-dimethyl-9H-fluorene-2-carbonitrileReductive methylationIntermediate in the synthesis of NLO chromophores

This table is based on the synthesis of a related compound and is for illustrative purposes of the chemical family. nih.gov

Polymer Chemistry

Polyfluorenes are a class of conjugated polymers that have been extensively studied for their applications in organic electronics, particularly in organic light-emitting diodes (OLEDs), due to their high photoluminescence quantum yields and good charge transport properties. semanticscholar.orgresearchgate.net The properties of polyfluorenes can be tuned by copolymerization with other aromatic units or by introducing functional groups onto the fluorene monomer. nih.gov

While there are no specific reports detailing the polymerization of this compound, the synthesis of copolymers containing fluorene and dicyanostilbene or 9,10-dicyanophenanthrene units has been described. semanticscholar.org These copolymers were synthesized via Suzuki polycondensation and exhibited tunable emission colors. The incorporation of electron-withdrawing cyano-containing comonomers can influence the electronic and optical properties of the resulting polymers. semanticscholar.org The development of controlled polymerization techniques, such as catalyst-transfer polymerization, is enabling the synthesis of well-defined polyfluorenes with predictable molecular weights and low dispersities for high-performance electronic applications. scholaris.ca

Incorporation into Conjugated Polymers and Polyfluorenes for Optoelectronic Applications

Polyfluorenes (PFs) and other fluorene-based copolymers are a significant class of π-conjugated polymers extensively studied for their exceptional optoelectronic properties. nih.gov These materials are integral to the development of organic light-emitting diodes (OLEDs), polymer solar cells, and other organic electronic devices. lookchem.comwikipedia.org The incorporation of fluorene derivatives, such as this compound, into these polymer chains allows for the fine-tuning of their electronic and photophysical characteristics.

The fluorene unit provides a rigid, planar structure that enhances π-orbital overlap along the polymer backbone, facilitating efficient charge transport. wikipedia.org The nitrile group, being electron-withdrawing, can modify the electron affinity and energy levels of the resulting polymer. Copolymers are often synthesized through methods like palladium-catalyzed Suzuki coupling, which allows for the precise incorporation of different monomer units. nih.gov For instance, copolymers of fluorene with other aromatic units, such as anthracene, have been synthesized to enhance the performance of polymeric light-emitting diodes. By carefully selecting the comonomers and their ratios, researchers can tune the emission color of the resulting polymer across the visible spectrum. wikipedia.orgresearchgate.net

The introduction of cyano groups, as in this compound, into the polymer structure can lead to materials with tailored properties for specific applications. These properties include high chemical and thermal stability, good solubility in common organic solvents, and high luminescence quantum yields. nih.gov

Structure-Property Relationships in Polymeric Fluorene Systems

The relationship between the chemical structure of fluorene-based polymers and their resulting material properties is a cornerstone of their design and application. The properties of polyfluorenes can be systematically altered by modifying the substituents on the fluorene core. mdpi.com

Key Structural Modifications and Their Effects:

Substituents at the C9 Position: Attaching bulky alkyl or aryl groups at the 9-position of the fluorene unit is a common strategy to improve the solubility and processability of the polymers and to prevent aggregation, which can quench fluorescence. wikipedia.org

Functional Groups on the Fluorene Ring: The introduction of electron-donating or electron-withdrawing groups, such as the nitrile group in this compound, directly influences the electronic energy levels (HOMO and LUMO) of the polymer. This, in turn, affects the injection and transport of charge carriers (holes and electrons) and the color of emitted light in OLEDs. wikipedia.orgmdpi.com

Copolymerization: Creating copolymers by alternating fluorene units with other monomers is a powerful tool to control the band gap and emission wavelength. nih.govwikipedia.org This approach allows for the creation of materials that emit light across the entire visible spectrum, from blue to red. researchgate.net

The table below illustrates how different structural elements in fluorene-based polymers can influence their optoelectronic properties, based on findings from various studies on fluorene copolymers.

Structural FeatureProperty InfluencedResulting Effect
Bulky C9-substituentsSolubility, AggregationEnhanced solution processing, improved solid-state luminescence efficiency
Electron-withdrawing groups (e.g., -CN)Electron Affinity, LUMO levelImproved electron injection/transport, potential for redshifted emission
Copolymerization with donor unitsHOMO/LUMO levels, Band GapTunable emission color, optimized charge transport
Copolymerization with acceptor unitsBand Gap, Absorption SpectrumRedshifted absorption for enhanced light harvesting in solar cells

This table is a generalized representation based on established principles in polyfluorene chemistry.

Crystal Engineering and Supramolecular Assemblies

Crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling intermolecular interactions. The rigid structure of the fluorene core makes its derivatives, including this compound, excellent candidates for building blocks in supramolecular chemistry.

Design of Controlled Solid-State Architectures

The predictable geometry of the fluorene scaffold allows for the design of specific packing arrangements in the solid state. The nitrile group in this compound can participate in various non-covalent interactions, such as dipole-dipole interactions and C-H···N hydrogen bonds, which can be used to guide the assembly of molecules into well-defined one-, two-, or three-dimensional networks. mdpi.com The study of crystal structures of various 9,9-disubstituted fluorene derivatives reveals how different functional groups direct the formation of supramolecular motifs like helical strands and cross-linked networks. mdpi.com Although the specific crystal structure of this compound is not detailed in the provided search results, the principles derived from related compounds are applicable. For example, the crystal structure of 2-cyano-9,9-dibutylfluorene shows an essentially planar fluorene fragment, a feature that facilitates ordered packing. nih.gov

Tailoring Self-Assembly Processes and Intermolecular Interactions

The process of self-assembly, where molecules spontaneously organize into ordered structures, is governed by a delicate balance of intermolecular forces. In fluorene derivatives, these interactions include:

π-π Stacking: The aromatic fluorene rings can stack on top of each other, an interaction that is crucial for charge transport in organic semiconductors.

Hydrogen Bonding: While the this compound itself is not a strong hydrogen bond donor, the nitrile nitrogen can act as a hydrogen bond acceptor. mdpi.com

Dipole-Dipole Interactions: The polar nitrile group introduces a significant dipole moment, which can influence the molecular packing in the crystal lattice.

By modifying the fluorene molecule with different functional groups, it is possible to program the self-assembly process to achieve specific crystal packing and, consequently, desired material properties. For instance, the introduction of hydroxyl groups on other fluorene derivatives leads to strong O-H···O hydrogen bonding, which dictates the supramolecular architecture. mdpi.com Similarly, the strategic placement of the carbonitrile group can be used to direct the formation of specific, non-covalent synthons in the solid state.

Role as Key Intermediates in Specialized Organic Synthesis

Beyond their direct use in materials, fluorene derivatives are critical building blocks in the synthesis of more complex molecules.

Precursors for Complex and Multi-functional Organic Compounds

This compound serves as a valuable precursor in organic synthesis. lookchem.com The fluorene core provides a robust and photophysically active platform, while the nitrile group offers a versatile chemical handle for further transformations. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to create heterocyclic systems. This versatility allows chemists to use this compound as a starting point for a wide range of more elaborate molecules. lookchem.combiosynth.com For example, fluorene derivatives are used as key raw materials in the synthesis of pharmaceuticals and fluorescent materials. lookchem.com The compound 2-cyano-9,9-dibutylfluorene is noted as an important substrate in the synthesis of organic light-emitting materials. nih.gov This highlights the role of cyano-substituted fluorenes as crucial intermediates in the production of functional organic materials. lookchem.com

Building Blocks for High-Performance Functional Materials

The unique molecular architecture of this compound, which combines a rigid and planar fluorene core with an electron-withdrawing nitrile (cyano) group at the 4-position, makes it a highly valuable building block in organic synthesis and materials science. This structure imparts a combination of thermal stability, desirable photophysical properties, and electronic tunability to the materials derived from it.

The fluorene moiety itself is a well-established component in organic electronics due to its high photoluminescence efficiency and good charge transport properties. nih.gov The strategic placement of the cyano group at the C-4 position modifies the electronic properties of the fluorene system, creating a molecule with inherent dipole characteristics. This feature is crucial for applications in optoelectronics, where precise control over energy levels and charge-transport behavior is necessary.

Research has demonstrated the versatility of the fluorene core in creating a wide array of functional materials. While much of the literature focuses on derivatives substituted at the C-2, C-7, or C-9 positions, the 4-position isomer offers a distinct electronic profile that researchers are beginning to explore. For instance, related structures such as N-octadecyl-9-oxo-9H-fluoren-4-carboxamide have been used as intermediates to synthesize new derivatives for various applications, underscoring the utility of the fluorene-4-substituted scaffold. nih.gov

One of the most promising areas is in the development of high-performance polymers. Fluorene structures have been incorporated into the main chain of benzoxazine (B1645224) nitrile-based resins to create advanced composite materials. mdpi.comresearchgate.net These composites exhibit exceptional thermal stability and mechanical properties, making them suitable for demanding applications in the aerospace and electronics industries. The fluorene unit enhances the polymer's rigidity and thermal resistance, while the nitrile groups can undergo crosslinking reactions to form a durable thermoset network. mdpi.comresearchgate.net

In the realm of organic electronics, fluorene derivatives are staples in the design of Organic Light-Emitting Diodes (OLEDs). nih.gov They are used as blue-emitting materials, host materials for phosphorescent emitters, and charge-transporting layers. nih.govresearchgate.net The incorporation of a cyano group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is beneficial for creating materials with improved electron injection and transport capabilities. Although specific device data for this compound is not yet widely reported, its isomeric counterparts are extensively used, and the principles of molecular design strongly suggest its potential in this field. lookchem.com

Material ClassBuilding BlockTarget Application(s)Key Properties
High-Performance Polymers Fluorene-containing benzoxazine nitrileAerospace components, electronic laminatesHigh thermal stability, excellent mechanical strength, durability
OLED Materials Cyano-substituted fluorene derivativesEmitters, hosts, electron-transport layersHigh photoluminescence efficiency, tunable electronic properties, good charge mobility
Bipolar Charge Transport Materials Fluorene-anthraquinone/dicyanofluorenylidine systemsOrganic electronics, transistorsAir-stability, solution processability, balanced hole and electron mobility

Future Research Directions and Emerging Applications

The full potential of this compound as a molecular building block is still being uncovered, with several exciting research directions and emerging applications on the horizon.

Comparative Isomer Studies: A significant area for future research involves the systematic comparison of the five non-equivalent monocyano-derivatives of fluorene. rsc.orgrsc.org A recent comprehensive study on the rotational spectra of all five isomers, including 4-cyanofluorene, highlights that fundamental characterization is an active area of research. rsc.orgrsc.org Understanding how the position of the cyano group (C-1, C-2, C-3, C-4, or C-9) precisely influences the dipole moment, electronic structure, and ultimately, the performance of materials derived from them is critical for rational molecular design.

Advanced Charge-Transporting Materials: There is a growing demand for air-stable, solution-processable bipolar charge-transporting materials that can efficiently transport both holes and electrons. rsc.org The donor-acceptor (D-A) architecture is a common strategy for designing such materials. Future work could focus on synthesizing oligomers or polymers that incorporate this compound as part of an acceptor unit, paired with suitable electron-donating moieties. Such materials could find applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and complex OLED structures.

Piezofluorochromic and Sensing Materials: Materials that change their fluorescence properties in response to mechanical stimuli (piezofluorochromism) are gaining attention for applications in sensors, data storage, and security inks. researchgate.net Donor-acceptor molecules featuring cyano groups are often good candidates for exhibiting such behavior. Research into derivatives of this compound could lead to the discovery of novel piezofluorochromic materials. Furthermore, the inherent fluorescence of the fluorene core makes it an excellent signaling unit for chemosensors designed to detect specific ions or molecules. researchgate.net

Astrochemistry and Interstellar Detection: In a novel and fascinating application, cyano-derivatives of polycyclic aromatic hydrocarbons (PAHs) are being investigated as observational proxies for their parent hydrocarbons in the interstellar medium (ISM). rsc.orgrsc.org The large dipole moment imparted by the cyano group makes these molecules easier to detect via rotational spectroscopy. The recent laboratory characterization of 4-cyanofluorene provides the precise data needed for radio astronomers to search for this molecule in dense molecular clouds, potentially offering new insights into the chemistry of the cosmos. rsc.orgrsc.org This represents a unique intersection of organic chemistry and astrophysics.

Q & A

Q. What are the standard synthetic routes for 9H-fluorene-4-carbonitrile derivatives, and how do reaction conditions influence product purity?

Methodological Answer: this compound derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, α-cyano-cinnamonitrile derivatives can react with naphthol or substituted phenols in ethanol under basic catalysis (e.g., piperidine) to form chromene-carbonitrile hybrids. Heating durations (e.g., 60 minutes) and solvent polarity critically affect yields and purity, as premature precipitation may trap impurities . Recrystallization in ethanol or methanol is commonly used for purification .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?

Methodological Answer:

  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and molecular packing. For instance, C–C bond lengths in 9,9-dibutyl-9H-fluorene-2-carbonitrile were validated against standard ranges (e.g., 1.46–1.52 Å for C–C single bonds) .
  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent effects on fluorene aromaticity (e.g., deshielding of cyano-adjacent protons).
  • Mass spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns, critical for verifying synthetic products .

Advanced Research Questions

Q. How can structural contradictions between computational models and experimental data for this compound derivatives be resolved?

Methodological Answer: Discrepancies often arise from approximations in computational methods (e.g., DFT neglecting crystal-packing effects). To address this:

  • Refine computational models using crystallographic data (e.g., SHELXL-refined coordinates) as input for DFT geometry optimization .
  • Cross-validate spectroscopic data (e.g., comparing calculated vs. experimental 1H^1H NMR chemical shifts) .
  • Analyze intermolecular interactions (e.g., π-π stacking in crystal structures) that may not be captured in gas-phase simulations .

Q. What strategies optimize the electronic properties of this compound for optoelectronic applications?

Methodological Answer:

  • Substituent engineering : Electron-withdrawing groups (e.g., –CN at C4) enhance electron mobility, while alkyl chains (e.g., 9,9-dibutyl groups) improve solubility and reduce aggregation .
  • Conformational analysis : Torsional angles (e.g., C1–C8–C9–C10 = −64.06° in 9,9-dibutyl derivatives) influence conjugation and bandgap tuning .
  • Spectroscopic screening : UV-Vis and fluorescence spectroscopy quantify charge-transfer efficiency and exciton stability .

Q. How can researchers address inconsistencies in reaction mechanisms proposed for fluorene-carbonitrile derivatization?

Methodological Answer:

  • Kinetic studies : Monitor intermediate formation via time-resolved FTIR or HPLC to identify rate-determining steps .
  • Isotopic labeling : Use 15N^{15}N-labeled nitriles to trace cyano-group participation in cyclization reactions .
  • Theoretical modeling : Apply ab initio methods (e.g., MP2) to map transition states and validate mechanistic pathways .

Data Contradiction and Validation

Q. What criteria ensure methodological rigor when interpreting conflicting crystallographic and spectroscopic data?

Methodological Answer:

  • Quality metrics : For crystallography, ensure R-factor < 5% and validate hydrogen bonding via difference Fourier maps (e.g., H2N1 and H1N1 refinement in chromene derivatives) .
  • Multi-technique validation : Correlate X-ray-derived bond lengths with IR stretching frequencies (e.g., C≡N at ~2200 cm1^{-1}) .
  • Peer-review protocols : Use standardized checklists (e.g., Fluoride Science Quality Assessment Worksheet) to evaluate study validity and reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9H-fluorene-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
9H-fluorene-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.